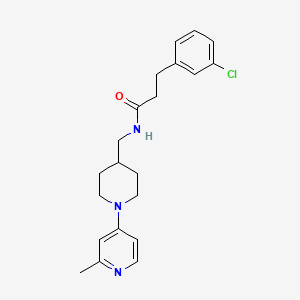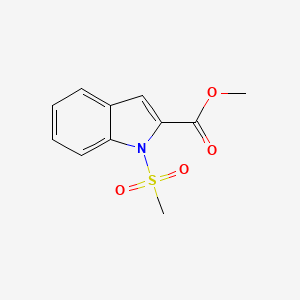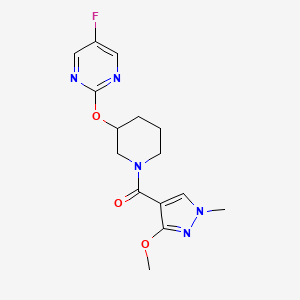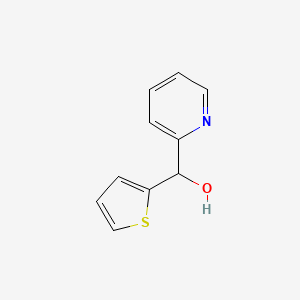![molecular formula C12H11N3O4 B2397308 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1004194-55-1](/img/structure/B2397308.png)
2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoles are a class of five-membered heterocyclic compounds that contain two nitrogen atoms and three carbon atoms in a ring structure . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . Pyrazoles are found in naturally occurring compounds and display numerous chemical, biological, agrochemical, and pharmacological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest for many researchers. Traditional procedures used in the synthesis of pyrazoles have been discussed in various studies . For instance, one study reported that the reactions were carried out with various metal catalysts in acetic acid and acetonitrile solvents .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For example, in one study, the pyrazolone ring was opened and a compound was formed, which then cyclized to form a pyrazoloquinoline .
Physical And Chemical Properties Analysis
Pyrazoles are generally white or colorless solids that are highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, they show two equivalent tautomeric forms .
Scientific Research Applications
LC-MS/MS Study of the Degradation Processes
A study employing liquid chromatography coupled with mass spectrometry (LC-MS/MS) focused on the degradation processes of nitisinone and its by-products. Nitisinone is a synthetically produced triketone herbicide that, despite its initial design, has found medical application in treating a rare hereditary metabolic disease. This research highlights the importance of understanding the stability and degradation pathways of chemical compounds, which could be relevant for similar compounds like "2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid" (H. Barchańska et al., 2019).
Practical Synthesis and Applications
Another study elaborates on the practical synthesis of 5,5′-Methylene-bis(benzotriazole), an intermediate in the preparation of several metal passivators and light-sensitive materials. The absence of an easily performed synthesis in literature, including patents, prompted the development of an environmentally benign and efficient method for its production. This reflects the ongoing research into synthesizing and applying benzoic acid derivatives in various fields (Haining Gu et al., 2009).
Methyl-2-formyl Benzoate: Synthesis and Applications
Methyl-2-formyl benzoate, known for its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties, serves as a bioactive precursor in the organic synthesis of compounds. Its versatility as a substrate for medical product preparation underscores the significance of benzoic acid derivatives in pharmaceutical research (S. Farooq & Z. Ngaini, 2019).
Insights into Methyl Substituted Pyrazoles
A review focusing on methyl substituted pyrazoles, a prominent class within the azole family, showcases their wide spectrum of biological activities. This highlights the importance of pyrazole derivatives in medicinal chemistry, suggesting areas of potential interest for compounds like "this compound" in drug development (Tulika Sharma et al., 2021).
Mechanism of Action
Target of Action
Similar compounds such as imidazole and pyrazole derivatives have been known to interact with a broad range of biological targets .
Mode of Action
For instance, some imidazole derivatives have shown anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways .
Pharmacokinetics
Similar compounds such as 1-methyl-4-nitro-3-propyl-1h-pyrazole-5-carboxylic acid have been reported to have certain properties like solubility in dmso and methanol .
Result of Action
Similar compounds have shown a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Future Directions
Pyrazole derivatives continue to be a focus of research due to their diverse biological activities and potential therapeutic applications. Future research will likely continue to explore the synthesis of new pyrazole derivatives, their biological activities, and their potential applications in medicine .
properties
IUPAC Name |
2-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-8-6-11(15(18)19)13-14(8)7-9-4-2-3-5-10(9)12(16)17/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOOMQZEIOGAFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2397226.png)
![2-amino-4-(2-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397227.png)







![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B2397243.png)
![[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate](/img/structure/B2397244.png)

![5-Bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2397246.png)
